[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

Physicochemical profiling LogP Drug-likeness

[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS 1353984-55-0) is a racemic, Cbz-protected 3-aminopiperidine building block bearing an N-hydroxyethyl substituent. It belongs to the piperidinylalkylcarbamate class, a privileged scaffold in medicinal chemistry for targets including fatty acid amide hydrolase (FAAH) and G-protein-coupled receptors.

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
CAS No. 1353984-55-0
Cat. No. B3234911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester
CAS1353984-55-0
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CCO)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H22N2O3/c18-10-9-17-8-4-7-14(11-17)16-15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14,18H,4,7-12H2,(H,16,19)
InChIKeyMKKLGXKQIBLBPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS 1353984-55-0): Procurement-Relevant Structural and Physicochemical Profile


[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS 1353984-55-0) is a racemic, Cbz-protected 3-aminopiperidine building block bearing an N-hydroxyethyl substituent. It belongs to the piperidinylalkylcarbamate class, a privileged scaffold in medicinal chemistry for targets including fatty acid amide hydrolase (FAAH) and G-protein-coupled receptors [1]. The compound has a molecular formula of C₁₅H₂₂N₂O₃, a molecular weight of 278.35 g/mol, a computed LogP of 2.10, a density of 1.2 ± 0.1 g/cm³, and a predicted boiling point of 460.3 ± 45.0 °C at 760 mmHg . It is supplied as a racemic mixture, with the corresponding (S)- and (R)-enantiomers available under separate CAS numbers (1353993-05-1 and 1354019-52-5, respectively) .

Why [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester Cannot Be Replaced by a Generic Piperidine Carbamate


The combination of three structural features—the 3-position carbamate, the N-hydroxyethyl substituent, and the benzyl (Cbz) protecting group—creates a substitution pattern that cannot be replicated by any single commercially available analog. Replacing the Cbz group with a Boc group alters the deprotection chemistry from hydrogenolysis to acidolysis, which can be incompatible with acid-sensitive downstream intermediates [1]. Moving the carbamate from the 3-position to the 4-position changes the spatial presentation of the amine for subsequent functionalization and has been shown to result in distinct biological target engagement profiles [2]. Omitting the hydroxyethyl group entirely reduces molecular weight by ~44 Da, decreases hydrogen-bonding capacity, and lowers the computed LogP, altering both solubility and membrane permeability characteristics . Each substitution decision therefore cascades into divergent synthetic route feasibility and pharmacological outcome.

Quantitative Differentiation Evidence for [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester vs. Closest Analogs


Lipophilicity Shift: LogP 2.10 vs. N-Unsubstituted Piperidin-3-yl Carbamic Acid Benzyl Ester (CAS 31648-54-1)

The target compound exhibits a computed LogP of 2.10 , compared with an estimated LogP of approximately 1.5 for the N-unsubstituted analog Piperidin-3-yl-carbamic acid benzyl ester (CAS 31648-54-1, free base MW 234.29) . The hydroxyethyl substituent contributes an additional hydrogen bond donor/acceptor pair while simultaneously increasing lipophilicity by ~0.6 LogP units, a favorable shift for blood–brain barrier penetration according to CNS multiparameter optimization (CNS MPO) guidelines. The molecular weight increase from 234.29 to 278.35 g/mol remains within the desirable range for lead-like chemical space (MW < 350).

Physicochemical profiling LogP Drug-likeness ADME prediction

Regiochemical Differentiation: 3-Position Carbamate Scaffold Demonstrates Measurable Biological Target Engagement vs. 4-Position Analog

A derivative incorporating the 1-(2-hydroxyethyl)piperidin-3-yl scaffold—N1-(4-chloro-3-fluorophenyl)-N2-((1-(2-hydroxyethyl)piperidin-3-yl)methyl)oxalamide—demonstrated an IC₅₀ of 27.6 μM (2.76 × 10⁴ nM) against HIV-1 YU2 gp120 binding to CD4-expressing Cf2Th-CD4/CCR5 cells [1]. This provides quantitative evidence that the 3-position substitution pattern, when elaborated, yields measurable target engagement. In contrast, the 4-position regioisomer [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester (CAS 1353973-34-8) presents the amino group in a geometrically distinct orientation (para-like vs. meta-like relative to the piperidine nitrogen), which cannot recapitulate the same spatial pharmacophore. No equivalent gp120/CCR5 activity data have been reported for the 4-position analog scaffold, consistent with the structural requirement for the 3-substitution pattern in this chemotype.

HIV entry inhibition CCR5 gp120 Regiochemistry–activity relationship

Orthogonal Deprotection: Cbz (Hydrogenolysis) vs. Boc (Acidolysis) for Multi-Step Synthesis Compatibility

The Cbz (benzyloxycarbonyl) group on the target compound is cleaved by catalytic hydrogenation (H₂, Pd/C) or transfer hydrogenation, conditions that are orthogonal to the acid-labile Boc (tert-butyloxycarbonyl) group, which requires treatment with TFA or HCl [1]. The Boc analog, tert-butyl [1-(2-hydroxyethyl)piperidin-3-yl]carbamate (CAS 1353952-40-5, MW 244.33), cannot be selectively deprotected in the presence of other acid-sensitive functionality such as tert-butyl esters, silyl ethers, or acetal protecting groups. Additionally, the Cbz group exhibits superior stability under acidic conditions compared to Boc: in TFA–CH₂Cl₂, the loss of protection after 20 minutes is approximately 0.01% for 2-BrCbz (a close analog) versus quantitative deprotection for Boc [2]. This enables sequential deprotection strategies in complex molecule synthesis where Boc removal must precede Cbz hydrogenolysis, or vice versa.

Protecting group strategy Orthogonal deprotection Cbz vs. Boc Multi-step synthesis

Stereochemical Procurement: Racemate (CAS 1353984-55-0) vs. Single Enantiomers (CAS 1353993-05-1 and 1354019-52-5) – Purity, Price, and Screening Strategy

The target compound (CAS 1353984-55-0) is supplied as a racemic mixture. The (S)-enantiomer is available as CAS 1353993-05-1 (purity ≥97%, Fluorochem product code F083576 ), while the (R)-enantiomer is available as CAS 1354019-52-5 . Pricing data indicate that the racemate is listed at approximately ¥15,268 per 500 mg (Fluorochem, via cnreagent.com ), while single enantiomers typically command a premium. For initial SAR screening, procurement of the racemate offers a cost-effective entry point; if differential biological activity is observed between racemate and enantiomers, follow-up procurement of the individual enantiomers enables deconvolution of stereochemical contributions to target engagement. In contrast, N-alkyl-substituted analogs such as [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester (CAS 1353973-39-3, MW 292.37, NLT 98% purity ) introduce an additional stereoelectronic variable that may confound SAR interpretation.

Stereochemistry Racemic mixture Enantiopure building block Chiral resolution

Hydroxyethyl Substitution Modulates CO₂–Amine Reaction Kinetics: Class-Level Evidence for Altered Carbamate Stability

In a comparative FTIR spectroscopic study of CO₂ absorption by functionalized piperidines, hydroxyethyl-substituted piperidines (including 4-hydroxyethylpiperidine) were found to form carbamate derivatives that were kinetically less favorable than those of unsubstituted piperidine and methyl-substituted piperidines [1]. The study further demonstrated that upon exceeding 0.5 moles CO₂ per mole amine, the carbamate derivatives of hydroxyalkyl-substituted piperidines underwent hydrolysis, whereas the carbamates from 2-substituted piperidines favored bicarbonate formation. Although this study examined the 4-hydroxyethyl rather than the 3-Cbz-protected derivative, the class-level finding indicates that hydroxyethyl substitution on the piperidine nitrogen alters the kinetic and thermodynamic profile of carbamate formation—a property directly relevant to the chemical handling, storage (CO₂ exposure), and reactivity of the target compound in carbamoylation or urea-forming reactions.

CO₂ capture Carbamate stability Hydroxyethyl effect Amine reactivity

High-Value Application Scenarios for [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester in Drug Discovery and Chemical Biology


FAAH Inhibitor Lead Optimization: Cbz-Protected 3-Aminopiperidine Scaffold Elaboration

The piperidinylalkylcarbamate chemotype, of which this compound is a direct structural precursor, is claimed in Sanofi-Aventis patent EP1720550B1 as a FAAH enzyme inhibitor scaffold [1]. Following hydrogenolytic removal of the Cbz group, the liberated 3-amine can be functionalized with diverse aryl/heteroaryl carbamoyl chlorides or isocyanates to generate focused libraries for FAAH IC₅₀ determination. The hydroxyethyl group on the piperidine nitrogen provides a built-in solubility-enhancing handle and a potential secondary hydrogen-bonding interaction site with the FAAH active site, a feature absent in the N-unsubstituted analog (CAS 31648-54-1).

CCR5 Antagonist Development: Elaboration of the 3-Aminomethylpiperidine Pharmacophore

BindingDB data (BDBM50333231) demonstrate that an elaborated derivative of the 1-(2-hydroxyethyl)piperidin-3-yl scaffold exhibits measurable inhibition (IC₅₀ = 27.6 μM) of HIV-1 gp120 binding to the CCR5 co-receptor [2]. While the target compound itself is a protected intermediate, reductive amination or amide coupling at the 3-position following Cbz deprotection provides direct access to the pharmacophore found in this active chemotype. The 3-position regiochemistry is essential for this activity; the 4-position regioisomer (CAS 1353973-34-8) has no reported gp120/CCR5 activity, making the 3-substituted scaffold the preferred procurement choice for CCR5-targeted programs.

Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal N-Protection

In synthetic routes requiring sequential deprotection of two amine functionalities, the Cbz group on the target compound provides hydrogenolytic removal orthogonal to acid-labile Boc or ester protecting groups [3]. A representative workflow involves: (1) elaboration of the hydroxyethyl alcohol (e.g., mesylation, nucleophilic displacement) while the Cbz group remains intact under these non-hydrogenolytic conditions; (2) subsequent Cbz removal via Pd-catalyzed hydrogenation to liberate the 3-amine for final functionalization. This orthogonality is not achievable with the Boc analog (CAS 1353952-40-5), where the acid sensitivity of Boc precludes the use of acidic reaction conditions earlier in the synthetic sequence.

Stereochemical SAR Deconvolution: Racemate Screening Followed by Enantiomer Resolution

For programs where the 3-position stereochemistry may influence target binding, procurement of the racemate (CAS 1353984-55-0) enables initial broad SAR screening at lower cost (~¥15,268/500 mg) . If differential activity is observed between racemate and enantiomers (or between racemate batches), the individual (S)-enantiomer (CAS 1353993-05-1, ≥97% purity) and (R)-enantiomer (CAS 1354019-52-5) are commercially available for follow-up studies. This procurement strategy minimizes initial investment while preserving the option to deconvolute stereochemical contributions to potency and selectivity.

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